molecular formula C11H6F3N3O B11038822 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol

2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol

Cat. No.: B11038822
M. Wt: 253.18 g/mol
InChI Key: ARCFHAKHLISNGD-UHFFFAOYSA-N
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Description

2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol typically involves the condensation of 2-aminobenzimidazole with a trifluoromethyl-substituted pyrimidine derivative. One common method involves heating the reactants under reflux in a suitable solvent, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzimidazole: A structurally related compound with a wide range of biological activities.

    Pyrimidobenzimidazole: Another heterocyclic compound with similar pharmacological properties.

    Trifluoromethyl-substituted heterocycles: Compounds with similar functional groups that exhibit enhanced stability and bioavailability.

Uniqueness: 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol stands out due to its unique combination of a trifluoromethyl group and a pyrimido[1,2-a]benzimidazole scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H6F3N3O

Molecular Weight

253.18 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)8-5-9(18)17-7-4-2-1-3-6(7)15-10(17)16-8/h1-5H,(H,15,16)

InChI Key

ARCFHAKHLISNGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)C(F)(F)F

Origin of Product

United States

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